

Spectroscopic Profile of 2-Chlorohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorohexanoic acid

Cat. No.: B3050906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorohexanoic acid**. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental context.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for **2-Chlorohexanoic acid**, including Mass Spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Mass Spectrometry (MS)

Table 1: Mass Spectrometry Data for **2-Chlorohexanoic Acid**

m/z	Relative Intensity (%)	Assignment
152	-	[M+2] ⁺ (presence of ³⁷ Cl isotope)
150	-	[M] ⁺ (Molecular ion, presence of ³⁵ Cl)
115	-	[M-Cl] ⁺
105	-	[M-COOH] ⁺
77	-	[C ₄ H ₅ O] ⁺
45	-	[COOH] ⁺

Note: Relative intensities are not publicly available in detail. The presence of the chlorine isotope pattern (M and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **2-Chlorohexanoic Acid**

Carbon Atom	Chemical Shift (δ , ppm)
C1 (COOH)	~175
C2 (CHCl)	~55
C3 (CH ₂)	~34
C4 (CH ₂)	~26
C5 (CH ₂)	~22
C6 (CH ₃)	~14

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data is referenced from C. Gosmini, R. Sauvretre, J. F. Normant, Bull. Soc. Chim. Fr., 1993, 130, 236.[1]

Table 3: Predicted ^1H NMR Spectroscopic Data for **2-Chlorohexanoic Acid**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
COOH	10-12	Singlet (broad)	-
H2 (CH)	4.2-4.4	Triplet	~7
H3 (CH ₂)	1.8-2.0	Multiplet	-
H4, H5 (CH ₂)	1.3-1.6	Multiplet	-
H6 (CH ₃)	~0.9	Triplet	~7

Note: Experimentally obtained ^1H NMR data for **2-chlorohexanoic acid** is not readily available in public databases. The data presented here are predicted values based on typical chemical shifts for similar structures.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for **2-Chlorohexanoic Acid**

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
2500-3300	Strong, Broad	O-H stretch (Carboxylic acid dimer)
2960-2850	Medium-Strong	C-H stretch (Alkyl)
1710-1760	Strong	C=O stretch (Carboxylic acid)
~1465	Medium	C-H bend (CH ₂)
~1410	Medium	O-H bend (in-plane)
1210-1320	Medium	C-O stretch
~920	Medium, Broad	O-H bend (out-of-plane)
600-800	Medium-Strong	C-Cl stretch

Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[2][4]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following sections outline generalized procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **2-Chlorohexanoic acid**.

Materials:

- **2-Chlorohexanoic acid** sample
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chlorohexanoic acid** in 0.5-0.7 mL of deuterated solvent (e.g., CDCl_3) directly in an NMR tube.
- Instrument Setup:
 - Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters for ^1H and ^{13}C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
- Data Acquisition:

- For ^1H NMR, acquire the spectrum. The broad signal of the carboxylic acid proton may require adjustment of the spectral window.
- For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts and multiplicities.
 - Identify the chemical shifts of the peaks in the ^{13}C NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of **2-Chlorohexanoic acid**.

Materials:

- **2-Chlorohexanoic acid** sample
- A suitable volatile solvent (e.g., dichloromethane or diethyl ether)
- GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Chlorohexanoic acid** in the chosen solvent.
- Instrument Setup:

- Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.
- Set the injector temperature and transfer line temperature.
- Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200).
- Data Acquisition: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC. The compound will be separated from the solvent and any impurities as it travels through the column. As the compound elutes from the column, it will be ionized and the mass-to-charge ratio of the resulting fragments will be detected.
- Data Analysis:
 - Identify the peak corresponding to **2-Chlorohexanoic acid** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and the major fragment ions. Analyze the isotopic pattern for chlorine.

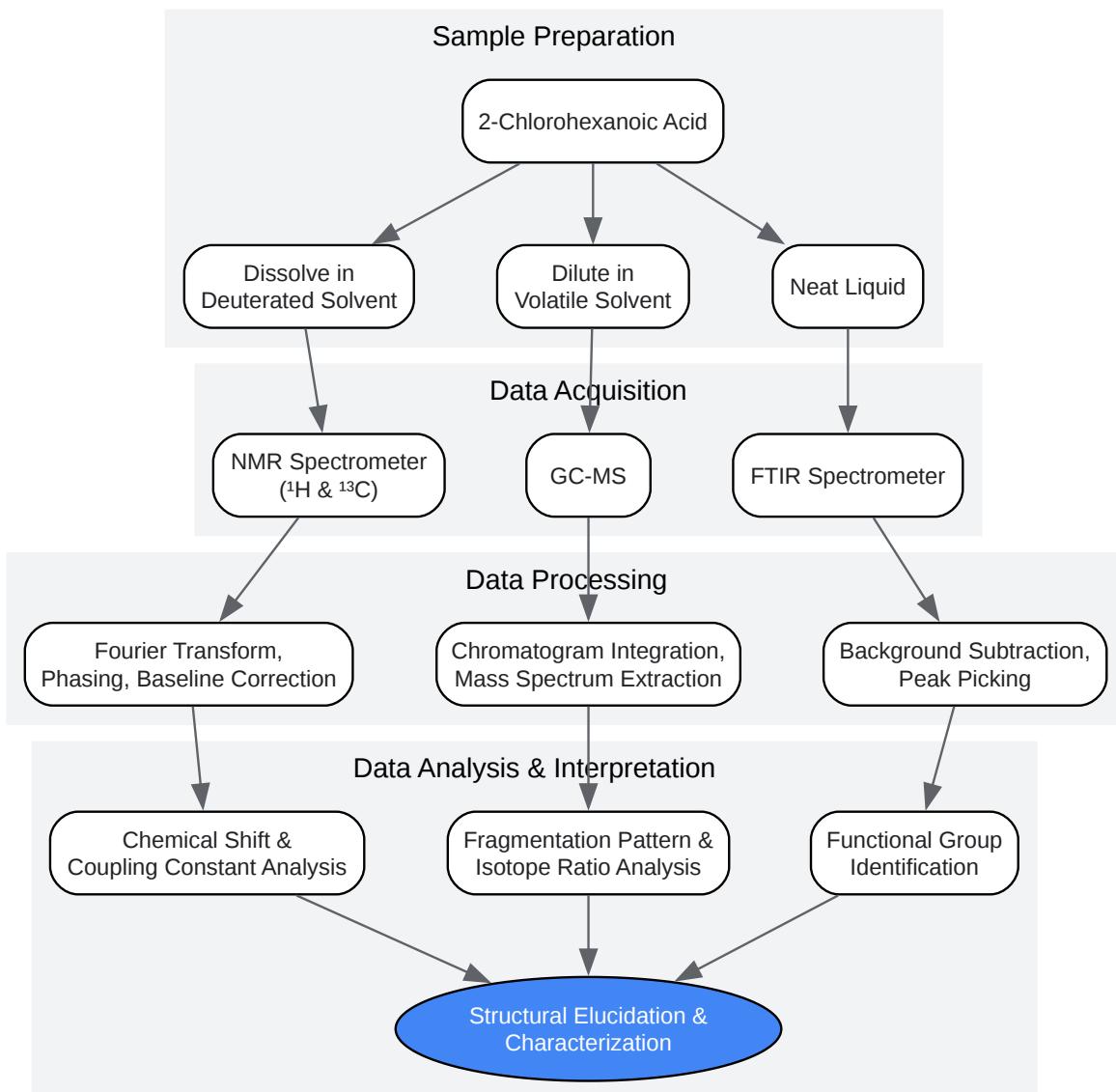
Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **2-Chlorohexanoic acid**.

Materials:

- **2-Chlorohexanoic acid** sample (liquid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for a thin film.

Procedure (using ATR):


- Background Spectrum: Record a background spectrum of the clean ATR crystal.

- Sample Application: Place a small drop of the liquid **2-Chlorohexanoic acid** sample directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the major absorption bands and their corresponding frequencies.
 - Assign the observed bands to the characteristic vibrational modes of the functional groups present in the molecule.

Experimental Workflow and Data Analysis Pathway

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chlorohexanoic acid**, from sample preparation to final data interpretation.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorohexanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050906#spectroscopic-data-of-2-chlorohexanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com